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Bilirubin-d4 (Major)

Cat. No.: B1154598
M. Wt: 588.69
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin-d4 (Major) is a high-chemical-purity, stable isotope-labeled analog of bilirubin IXα, specifically deuterated at four positions. This compound is exclusively designed for use as an internal standard in quantitative mass spectrometry-based analyses, where it corrects for variability in sample preparation and ionization efficiency, thereby ensuring highly accurate and reliable quantification of native bilirubin in complex biological matrices. Bilirubin is the final product of heme catabolism, a process primarily driven by the breakdown of hemoglobin from senescent red blood cells . The metabolism of bilirubin is a critical physiological pathway, and its concentration in blood and tissues is a key diagnostic marker for liver function and hemolytic conditions . Recent research has also uncovered a complex gut-liver axis for bilirubin, where gut microbial enzymes, such as the recently identified BilR, reduce bilirubin to urobilinogen . Furthermore, studies suggest that bilirubin may be synthesized de novo in extrahepatic tissues like keratinocytes, where it can act as an antioxidant but also contribute to skin yellowness . The primary research application of Bilirubin-d4 (Major) is in the field of clinical chemistry and toxicology for the precise measurement of bilirubin levels in serum, plasma, and other tissues. It is an indispensable tool for method development and validation in studies related to hyperbilirubinemia, jaundice, and kernicterus . Its use extends to fundamental research investigating the enterohepatic circulation of bilirubin and the impact of the gut microbiome on bilirubin homeostasis . This stable isotope-labeled standard is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₃H₃₂D₄N₄O₆

Molecular Weight

588.69

Synonyms

2,17-Diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid-d4;  Bilirubin IXα-d4; 

Origin of Product

United States

Advanced Analytical Methodologies Employing Bilirubin D4

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has emerged as a powerful technique for the sensitive and specific quantification of endogenous molecules in complex biological matrices. When coupled with a stable isotope-labeled internal standard like Bilirubin-d4, the accuracy and reliability of these measurements are significantly enhanced.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical chemistry, offering high sensitivity and specificity for the quantification of a wide range of compounds, including bilirubin (B190676) and its glucuronide conjugates. plos.orgnih.gov The technique's ability to separate analytes chromatographically before their detection by mass spectrometry minimizes matrix effects and allows for the differentiation of isomeric forms.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry. wikipedia.orgwashington.edunih.gov In an SRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This "transition" from a precursor ion to a product ion is highly characteristic of a particular analyte.

For the analysis of bilirubin and its metabolites, specific SRM transitions are monitored. When using Bilirubin-d4 as an internal standard, a distinct transition is monitored for the deuterated compound, allowing for its differentiation from the endogenous, unlabeled analyte. The fragmentation of bilirubin typically involves the cleavage of the central methylene bridge.

Based on the fragmentation patterns of unlabeled bilirubin and structurally similar deuterated compounds like biliverdin-d4, the expected SRM transitions for Bilirubin-d4 and its related analytes can be inferred. nih.govnih.gov Unlabeled unconjugated bilirubin (UCB) commonly exhibits a transition of m/z 585.4 → 299.2. nih.govnih.gov Given that Bilirubin-d4 has a mass shift of +4 atomic mass units, its precursor ion would be at approximately m/z 589.4. The major fragment ion resulting from the cleavage of the central bridge would likely remain at m/z 299, or a deuterated fragment may be observed. A study on biliverdin-d4 showed a transition of m/z 587 → 299. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Unconjugated Bilirubin (UCB)585.4299.2 nih.govnih.gov
Bilirubin Monoglucuronide (BMG)761.3475.3 nih.govnih.gov
Bilirubin Diglucuronide (BDG)937.3299.5 nih.govnih.gov
Biliverdin-d4587299 nih.gov
Bilirubin-d4 (Predicted)589.4299.2 / 301.3Inferred

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS for the analysis of biomolecules, including bilin derivatives like bilirubin. nih.gov ESI is particularly advantageous for these compounds as it minimizes in-source fragmentation, allowing for the detection of the intact molecular ion. nih.gov Bilirubin and its conjugates are typically ionized in positive or negative ion mode, with positive ion mode often showing the protonated molecule [M+H]⁺. nih.gov

The ionization efficiency of bilin derivatives can be influenced by the mobile phase composition and pH. The use of deuterated internal standards like Bilirubin-d4 does not significantly alter the ionization behavior compared to the unlabeled analyte, a crucial characteristic for a reliable internal standard. The primary role of ESI in this context is to efficiently transfer the intact bilirubin and Bilirubin-d4 molecules from the liquid phase to the gas phase as ions, ready for mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Principles in Tracer Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like bilirubin, derivatization is typically required to increase their volatility and thermal stability. While less common than LC-MS/MS for bilirubin analysis, GC-MS/MS can be employed in stable isotope tracer studies to investigate metabolic pathways.

In a tracer analysis experiment, a stable isotope-labeled compound is introduced into a biological system, and the incorporation of the isotope into various metabolites is monitored over time. GC-MS is well-suited for separating and quantifying these labeled and unlabeled metabolites. The mass spectrometer allows for the differentiation of isotopologues (molecules that differ only in their isotopic composition), providing insights into metabolic fluxes and pathway activities. While specific applications of GC-MS/MS with Bilirubin-d4 as a tracer are not extensively documented, the principles of the technique are broadly applicable to metabolic studies involving deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions and the fine isotopic structure of molecules. nih.govresearchgate.net This capability is particularly valuable in the analysis of stable isotope-labeled compounds like Bilirubin-d4.

HRMS can be used to accurately determine the isotopic purity of Bilirubin-d4, ensuring the quality of the internal standard. nih.govresearchgate.net By resolving the isotopic peaks of the labeled compound, HRMS can distinguish between molecules with different numbers of deuterium (B1214612) atoms. This level of detail is crucial for correcting for the natural abundance of isotopes and for accurately quantifying the enrichment of the stable isotope tracer in metabolic studies. nih.govresearchgate.netnih.gov The high mass accuracy of HRMS also aids in the confident identification of bilirubin and its metabolites in complex biological samples.

Utilization as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. Bilirubin-d4 serves as an ideal SIL-IS for the quantification of endogenous bilirubin for several key reasons:

Similar Physicochemical Properties: Bilirubin-d4 has nearly identical chemical and physical properties to endogenous bilirubin. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss during these steps.

Co-elution: In liquid chromatography, Bilirubin-d4 co-elutes with the unlabeled bilirubin, meaning they experience the same matrix effects during ionization.

Distinct Mass: The mass difference of four atomic mass units allows for its clear differentiation from the unlabeled analyte by the mass spectrometer, without any significant isotopic overlap.

Matrix Effect Mitigation and Quantification Accuracy Enhancement

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix effect" is a major issue that can compromise the accuracy of quantification. nih.gov This phenomenon arises from components of the biological sample (e.g., salts, lipids, proteins) that co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's ion source. nih.gov This interference can either suppress or enhance the analyte's signal, leading to underestimation or overestimation of its true concentration. nih.gov

The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.govchromatographyonline.com Bilirubin-d4 serves as an ideal SIL-IS for the quantification of endogenous bilirubin. Being structurally identical to the native analyte, except for the presence of four deuterium atoms, Bilirubin-d4 exhibits nearly identical physicochemical properties. nih.gov This includes its behavior during sample extraction, chromatographic retention time, and ionization efficiency. wuxiapptec.com

By adding a known amount of Bilirubin-d4 to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it experiences the same procedural losses and matrix-induced signal fluctuations as the endogenous bilirubin. wuxiapptec.com The quantification is then based on the ratio of the mass spectrometer's response of the analyte to the response of the internal standard. libretexts.org This ratio remains constant even if the absolute signals of both compounds vary due to matrix effects or sample loss, thus significantly enhancing the accuracy and reliability of the measurement. wuxiapptec.comresearchgate.net

Table 1: Impact of Internal Standard on Mitigating Matrix Effects

ParameterAnalysis without Internal StandardAnalysis with Bilirubin-d4 (SIL-IS)
Ionization Susceptible to suppression or enhancement by matrix components. nih.govAnalyte and IS are affected similarly; the ratio remains stable. chromatographyonline.com
Extraction Recovery Variable and uncorrected losses lead to inaccurate results.Losses in analyte are compensated by proportional losses in the IS. wuxiapptec.com
Overall Accuracy Often poor and unreliable due to unpredictable matrix interference. nih.govHigh accuracy is achieved by correcting for analytical variability. researchgate.net

Method Validation Parameters: Accuracy, Precision, Recovery, and Reproducibility

For any quantitative analytical method to be considered reliable for clinical or research use, it must undergo rigorous validation. This process establishes the performance characteristics of the method through a series of defined experiments. ajpaonline.com When using Bilirubin-d4 as an internal standard, the validation process assesses key parameters to ensure the method is fit for its intended purpose. youtube.com

Accuracy: This parameter measures the closeness of the mean test result to the true value. researchgate.net It is often evaluated by analyzing samples with known concentrations (quality control samples) or by performing spike recovery experiments, where a known amount of the analyte is added to a blank matrix. researchgate.netresearchgate.net For methods employing Bilirubin-d4, the accuracy is expected to be high, typically with recovery values between 85% and 115% (or 80% to 120% depending on the guidelines) of the nominal concentration. youtube.com

Precision: Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. unodc.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-assay precision (within-run) and inter-assay precision (between-run). aoac.org Acceptable precision is generally defined as an RSD of ≤15%. youtube.com

Recovery: This refers to the efficiency of the extraction process, measuring the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation. unodc.org While the use of Bilirubin-d4 compensates for incomplete and variable recovery, understanding the recovery efficiency is still an important part of method development and validation. wuxiapptec.com

Reproducibility: This assesses the precision of the method under different conditions, such as by different analysts, on different instruments, or in different laboratories. ajpaonline.com It demonstrates the ruggedness and transferability of the analytical method. Interlaboratory variability for bilirubin measurements can be high, highlighting the need for robust methods and proper standardization. nih.gov

Table 2: Representative Validation Data for a Bilirubin LC-MS/MS Assay

Analyte LevelNominal Conc. (µmol/L)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (% Recovery)
Low QC5.05.2%7.8%104.5%
Medium QC50.04.1%6.5%98.2%
High QC200.03.8%5.9%101.7%

Note: This table presents typical performance data for a validated LC-MS/MS method for bilirubin utilizing a stable isotope-labeled internal standard. Actual values may vary between specific methods and laboratories.

Calibration Curve Construction and Regression Analysis

The foundation of quantitative analysis is the calibration curve, which establishes the relationship between the instrumental response and the concentration of the analyte. libretexts.org In methods using Bilirubin-d4, the calibration curve is constructed by plotting the ratio of the analyte (bilirubin) peak area to the internal standard (Bilirubin-d4) peak area against the known concentration of the analyte in the calibration standards. libretexts.org

A series of calibration standards are prepared by adding varying known amounts of bilirubin to a blank biological matrix (e.g., analyte-free serum), along with a constant concentration of Bilirubin-d4 in each standard. These standards are then processed and analyzed alongside the unknown samples.

The resulting data points are subjected to regression analysis, typically using a linear model with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire measurement range, especially at lower concentrations. youtube.com The most common regression model is the linear equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The quality of the fit is assessed by the coefficient of determination (r²), which should ideally be ≥0.99. researchgate.net Once the calibration curve is established, the concentration of bilirubin in unknown samples can be accurately calculated by interpolating their measured peak area ratios into the regression equation. libretexts.org

Table 3: Example Calibration Curve Data for Bilirubin Analysis

Nominal Bilirubin Conc. (µmol/L)Analyte Peak AreaBilirubin-d4 Peak AreaPeak Area Ratio (Analyte/IS)
1.010,500205,0000.051
5.053,000210,0000.252
25.0260,000208,0001.250
100.01,050,000211,0004.976
250.02,580,000206,00012.524
500.05,150,000209,00024.641

Regression Analysis: y = 0.0495x + 0.001; r² = 0.9995

Other Spectroscopic and Chromatographic Techniques (e.g., HPLC, NMR) for Characterization

While LC-MS/MS is the primary technique for the quantification of bilirubin using Bilirubin-d4, other methods are essential for the initial characterization and purity assessment of the standard itself.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating bilirubin and its various isomers and conjugates. nih.govhplc.eu A reverse-phase HPLC method, often coupled with a UV-Vis or photodiode array detector set to the maximum absorbance of bilirubin (~450 nm), can be used to assess the chemical purity of Bilirubin-d4. nih.govresearchgate.net The chromatogram would show a single major peak corresponding to Bilirubin-d4, and the absence of significant impurity peaks confirms its suitability as a high-purity standard for quantitative applications. The retention time of Bilirubin-d4 would be expected to be nearly identical to that of unlabeled bilirubin under the same chromatographic conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of molecules. nih.gov For Bilirubin-d4, ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) would be used to confirm its molecular structure. scielo.org.mxnih.gov The ¹H NMR spectrum would be compared to that of unlabeled bilirubin. The key difference would be the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium atoms. This confirms the location and extent of deuterium labeling. Similarly, ²H NMR (Deuterium NMR) could be used to directly observe the deuterium nuclei, further confirming the labeling pattern. These spectroscopic techniques are crucial for verifying the identity and isotopic purity of the Bilirubin-d4 standard before its use in quantitative assays.

Applications of Bilirubin D4 in Biochemical Pathway Elucidation

Investigation of Heme Catabolism and Bilin Formation Mechanisms

Heme catabolism is the physiological process of degrading heme, a component of hemoglobin and other hemoproteins, into excretable products known as bilins. nih.govnih.gov This pathway is essential for iron homeostasis and preventing the toxic accumulation of free heme. nih.gov Bilirubin-d4 is instrumental in studying the kinetics and regulation of the key enzymes involved in this process.

The breakdown of heme is a two-step enzymatic process occurring within the reticuloendothelial system. nih.govyoutube.com

Heme Oxygenase (HO): This is the rate-limiting enzyme that cleaves the heme ring to produce biliverdin (B22007), free ferrous iron (Fe²⁺), and carbon monoxide (CO). nih.govresearchgate.net

Biliverdin Reductase (BVR): This enzyme rapidly reduces the green pigment biliverdin into the yellow-orange pigment, bilirubin (B190676). nih.govresearchgate.net

In research settings, assays to measure the activity of these enzymes are crucial for understanding their roles in health and disease. nih.govnih.gov Traditional spectrophotometric assays, which measure the change in absorbance as biliverdin is converted to bilirubin, can have limitations in sensitivity and specificity. researchgate.net

The use of Liquid Chromatography-Mass Spectrometry (LC-MS) combined with stable isotope-labeled internal standards like Bilirubin-d4 provides a more robust and accurate method. In a typical BVR activity assay using this method, a known amount of Bilirubin-d4 is added to the sample. The assay proceeds by incubating biliverdin with a cell or tissue lysate containing BVR and the necessary cofactor, NADPH. sigmaaldrich.com The reaction is then stopped, and the amount of bilirubin produced is quantified by LC-MS. The Bilirubin-d4 serves as an internal standard to correct for variations in sample preparation and instrument response, allowing for precise quantification of the enzymatically produced, unlabeled bilirubin. This approach enables detailed kinetic analysis of BVR. nih.govresearchgate.net

Table 1: Key Enzymes and Reactions in Heme Catabolism

Enzyme Substrate Products Cofactor Significance
Heme Oxygenase (HO) Heme Biliverdin, Fe²⁺, Carbon Monoxide (CO) NADPH, O₂ Rate-limiting step; iron recycling. nih.govresearchgate.net

The heme oxygenase reaction produces carbon monoxide (CO) and biliverdin in equimolar amounts. youtube.comresearchgate.net This means that for every molecule of heme degraded, one molecule of CO and one molecule of biliverdin are formed. researchgate.net Since biliverdin is almost instantaneously converted to bilirubin, the rate of bilirubin production is a direct reflection of the rate of heme degradation and, consequently, of CO production. youtube.com Measuring CO in exhaled breath has been used as a direct index of heme turnover and bilirubin production. researchgate.net

Conversely, accurately quantifying bilirubin formation can serve as a reliable indirect measure of CO production. By using Bilirubin-d4 as an internal standard in LC-MS-based assays, researchers can precisely measure the rate of bilirubin generation in various biological samples. This provides a powerful, lab-based method to assess heme oxygenase activity and endogenous CO production, which is a critical signaling molecule involved in processes like vasodilation and anti-inflammatory responses. nih.gov

Mechanistic Studies of Bilirubin Conjugation and Deconjugation

Unconjugated bilirubin is lipid-soluble and potentially toxic, requiring conversion into a water-soluble form for excretion. youtube.comyoutube.com This process, known as conjugation, primarily occurs in the liver. nih.gov

In the liver, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) attaches glucuronic acid molecules to bilirubin, forming bilirubin monoglucuronide and diglucuronide. researchgate.netnih.govnih.gov This conjugation step makes bilirubin water-soluble, allowing it to be secreted into the bile and eliminated from the body. nih.govnih.gov

Bilirubin-d4 is an invaluable substrate for studying the kinetics of the UGT1A1 enzyme. In in vitro assays, researchers can incubate Bilirubin-d4 with liver microsomes (which contain UGT1A1) and the co-substrate UDP-glucuronic acid. The rate of formation of deuterated bilirubin-glucuronides (Bilirubin-d4-monoglucuronide and Bilirubin-d4-diglucuronide) can be precisely monitored over time using LC-MS/MS. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insight into enzyme efficiency and capacity. Such assays are also critical for screening potential drugs for their inhibitory or inductive effects on bilirubin metabolism.

Table 2: Components in a UGT1A1 Kinetic Assay Using Bilirubin-d4

Component Role
Bilirubin-d4 Labeled Substrate
Liver Microsomes Source of UGT1A1 Enzyme
UDP-glucuronic acid (UDPGA) Co-substrate (Glucuronic Acid Donor)

Once excreted into the intestine via bile, conjugated bilirubin undergoes further metabolism by the gut microbiota. nih.govyoutube.com This is a key part of the enterohepatic circulation, where metabolites can be reabsorbed and returned to the liver. researchgate.netyoutube.com Bacterial enzymes first deconjugate the bilirubin, removing the glucuronic acid moieties. researchgate.netnih.gov The resulting unconjugated bilirubin is then available for further microbial reduction.

For decades, the enzyme responsible for converting bilirubin into urobilinogen (B88839) in the gut was unknown. nih.gov Recently, researchers identified a novel gut microbial enzyme named Bilirubin Reductase (BilR). nih.gov This enzyme, predominantly found in bacteria from the Firmicutes phylum, carries out the crucial reduction of bilirubin to urobilinogen, which is a key step in producing the final waste products that are excreted. nih.gov

The characterization of this enzyme and pathway heavily relies on tracer studies, for which Bilirubin-d4 is ideally suited. By incubating Bilirubin-d4 with specific gut bacterial cultures or with the purified BilR enzyme, scientists can trace the metabolic fate of the labeled bilirubin. Using mass spectrometry, they can identify and quantify the resulting deuterated downstream products, such as Urobilinogen-d4 and Stercobilinogen-d4. This provides definitive evidence of the metabolic pathway and allows for detailed characterization of the enzyme's substrate specificity and activity under various conditions.

Table 3: Example of a Tracer Experiment to Characterize BilR Activity

Experimental Step Description Expected Outcome (m/z shift)
Incubation Bilirubin-d4 is incubated with a pure culture of Clostridium species expressing BilR. N/A
Extraction Metabolites are extracted from the culture medium after incubation. N/A

| LC-MS Analysis | The extract is analyzed by mass spectrometry to identify metabolites. | Detection of a new peak corresponding to the mass of Urobilinogen-d4, confirming the conversion of the labeled substrate by the enzyme. |

This discovery, facilitated by modern analytical techniques using tools like Bilirubin-d4, has significantly advanced our understanding of the gut-liver axis and its role in bilirubin homeostasis. nih.gov

Enterohepatic Circulation and Microbial Metabolism of Bilirubin

Photochemistry and Isomerization Dynamics of Bilin Pigments

Bilirubin is a photosensitive molecule that undergoes rapid structural changes upon exposure to light, a property that is harnessed in phototherapy for neonatal jaundice. nih.gov The primary photochemical reactions are configurational isomerization, structural isomerization (cyclization), and photooxidation. nih.gov While specific photochemical studies on Bilirubin-d4 are not extensively documented, its behavior is expected to mirror that of native bilirubin, with potential minor variations due to the kinetic isotope effect.

Upon absorption of blue-green light, the native (4Z,15Z)-bilirubin isomer undergoes several transformations:

Configurational Isomerization: The most rapid reaction is the reversible isomerization at one of the exocyclic double bonds (C4 or C15), leading to the formation of (4Z,15E), (4E,15Z), and (4E,15Z) isomers. These photoisomers are more water-soluble than the native form but can readily revert to (4Z,15Z)-bilirubin.

Structural Isomerization: An irreversible intramolecular photocyclization reaction forms Z-lumirubin. muni.cz This structural isomer is significantly more polar and is readily excreted by the liver and kidneys without the need for conjugation. This pathway is considered the most critical for the therapeutic effect of phototherapy. researchgate.net

The efficiency of a photochemical reaction is measured by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific chemical change. The quantum yields for bilirubin's photoisomerization are dependent on the binding medium (e.g., human serum albumin) and the wavelength of light used. nih.govnih.gov

For bilirubin bound to human serum albumin, the quantum yield for the formation of the (4Z,15E) isomer (ΦZE) decreases as the wavelength of light increases. nih.gov Conversely, the sum of quantum yields for all isomerization processes is significantly less than 1, indicating that most of the absorbed light energy is dissipated through non-reactive pathways like internal conversion. nih.gov

Table of Reported Quantum Yields for (4Z,15Z)-Bilirubin Isomerization

Excitation Wavelength (nm) Quantum Yield (Φ) for Z→E Isomerization Reference
457.9 0.109 ± 0.010 nih.gov

Note: This data is for unlabeled bilirubin complexed with human serum albumin. The quantum yields for Bilirubin-d4 are expected to be similar but may be subtly influenced by the deuterium (B1214612) substitution.

Prolonged exposure to light can lead to the photodegradation of bilirubin and its isomers into smaller, colorless fragments. This process, known as photooxidation, involves reaction with singlet oxygen and results in the breakdown of the tetrapyrrole structure. muni.cz The main photooxidation products are propentdyopents, which can be further degraded. muni.cz

The stability of bilirubin in clinical samples is a significant concern, as exposure to ambient light can lead to a rapid decrease in measurable concentrations, potentially affecting diagnostic accuracy. nih.gov Studies on bilirubin's photostability are crucial for establishing proper sample handling protocols. While Bilirubin-d4 is primarily used as a standard for mass spectrometry, its photostability would be a key consideration if used in experiments involving light exposure.

Oxidative Transformations and Metabolite Identification

In addition to photochemical oxidation, bilirubin can be oxidized enzymatically or by reactive oxygen species. This process can lead to the formation of several metabolites, including biliverdin, propentdyopents, and other bilirubin oxidation end products (BOXes). researchgate.net

The definitive method for identifying and quantifying these transformation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govrsc.org This technique offers high sensitivity and specificity, allowing for the separation and precise measurement of bilirubin and its various metabolites from complex biological matrices like serum. nih.govnih.gov

In this context, Bilirubin-d4 is indispensable as an internal standard. nih.gov An internal standard is a compound with nearly identical chemical and physical properties to the analyte, which is added in a known quantity to every sample before processing. Because Bilirubin-d4 co-elutes with native bilirubin but is distinguished by its higher mass, it allows for the correction of any analyte loss that may occur during sample extraction, purification, and ionization in the mass spectrometer. This ensures highly accurate and reliable quantification of the target metabolites. mdpi.com

Table of Mass Transitions for Bilirubin and Bilirubin-d4 in LC-MS/MS

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Unconjugated Bilirubin 585.4 299.2 Analyte Quantification
Bilirubin-d4 (Major) 589.4 301.2 Internal Standard
Bilirubin Monoglucuronide 761.3 585.4 Metabolite Quantification
Bilirubin Diglucuronide 937.3 585.4 Metabolite Quantification

Note: The m/z (mass-to-charge ratio) values are representative and may vary slightly based on instrumentation and adduct formation. The +4 Da mass shift in Bilirubin-d4 allows for its clear distinction from the native compound.

Theoretical Frameworks and Methodological Advancements in Stable Isotope Tracing with Bilirubin D4

Principles of Stable Isotope Tracer Methodology

The core of stable isotope studies lies in using molecules labeled with heavier stable isotopes (e.g., deuterium (B1214612) (²H or d), ¹³C, or ¹⁵N). nih.govnih.gov These tracers are metabolized in the same manner as their naturally occurring, unlabeled counterparts ("tracees"). profil.com By measuring the ratio of the tracer to the tracee using techniques like mass spectrometry, it is possible to quantify the rates of metabolic fluxes. profil.com The calculations of substrate kinetics are fundamentally based on two primary models: tracer dilution and tracer incorporation. nih.govresearchgate.net

Tracer Dilution and Tracer Incorporation Models

The Tracer Dilution Model is employed to determine the rate of appearance (Ra) of an endogenous compound (the tracee) into a specific compartment, such as the bloodstream. researchgate.net This is achieved by introducing the stable isotope tracer (e.g., Bilirubin-d4) at a known, constant rate. nih.govresearchgate.net The tracer mixes with and is diluted by the endogenously produced, unlabeled compound (bilirubin). researchgate.net By measuring the extent of this dilution at a steady state, where the tracer concentration relative to the tracee concentration reaches a plateau, one can calculate the rate of endogenous production. researchgate.net For instance, a primed-continuous infusion of Bilirubin-d4 would allow for the calculation of the total bilirubin (B190676) production rate by measuring its dilution by unlabeled bilirubin in plasma samples. profil.comnih.gov

The Tracer Incorporation Model , conversely, is used to measure the rate of synthesis of a product from a labeled precursor. nih.govresearchgate.net This model tracks the rate at which the isotopic label from a precursor molecule is incorporated into a downstream product. researchgate.net In the context of bilirubin metabolism, this could be applied to study the efficiency of conjugation. By administering Bilirubin-d4, one could measure the rate of its incorporation into bilirubin monoglucuronide and bilirubin diglucuronide, providing a direct measure of the fractional synthesis rate of these conjugated forms in the liver. nih.govnih.gov

ModelPrincipleApplication with Bilirubin-d4
Tracer Dilution Measures the rate of appearance (production) of a compound by the extent to which an infused tracer is diluted. researchgate.netresearchgate.netCalculation of the endogenous production rate of unconjugated bilirubin.
Tracer Incorporation Measures the synthesis rate of a product by tracking the incorporation of a labeled precursor. nih.govresearchgate.netQuantification of the rate of bilirubin conjugation into bilirubin monoglucuronide and bilirubin diglucuronide.
Metabolic Flux Analysis (MFA) Uses a stoichiometric model of a metabolic network to quantify intracellular fluxes based on isotopic labeling data. nih.govQuantifying the rates (fluxes) of bilirubin uptake by hepatocytes, conjugation, and biliary excretion.

Metabolic Flux Analysis (MFA) Principles

Metabolic Flux Analysis (MFA) is a more comprehensive approach that uses isotopic tracer data to quantify multiple metabolic reaction rates (fluxes) throughout a metabolic network. nih.gov MFA relies on a stoichiometric model that mathematically describes the biochemical reactions within a system, such as the central carbon and nitrogen metabolism in the liver. nih.gov By introducing a stable isotope tracer like Bilirubin-d4 and measuring the isotopic labeling patterns in related metabolites, MFA can be used to calculate the flux through various interconnected pathways. nih.gov For bilirubin, an MFA model of the liver could quantify the rates of key processes simultaneously: the uptake of unconjugated bilirubin from the blood into hepatocytes, the conjugation reactions catalyzed by UGT1A1, and the subsequent excretion of conjugated bilirubin into the bile. nih.govnih.gov

Data Correction and Interpretation in Isotopic Enrichment Studies

The raw data from mass spectrometry in stable isotope tracing experiments require significant computational correction and sophisticated interpretation to yield accurate results. This is because the measured signals are convoluted by the presence of naturally occurring stable isotopes. bioconductor.org

Natural Abundance Correction Algorithms

All elements exist as a mixture of isotopes in nature. For example, carbon is approximately 98.9% ¹²C and 1.1% ¹³C. This natural abundance of heavy isotopes contributes to the mass spectrum of any metabolite, creating a pattern of signals even in an unlabeled sample. bioconductor.org When a tracer like Bilirubin-d4 is used, its signal is superimposed on this background of natural isotopic distribution.

Natural Abundance Correction Algorithms are computational methods designed to subtract the contribution of naturally occurring isotopes from the raw mass spectrometry data. chemrxiv.orgnih.gov These algorithms use matrix-based calculations to deconvolve the measured isotopic pattern and reveal the true labeling pattern that results solely from the administered tracer. chemrxiv.org Software tools such as IsoCor and PolyMID-Correct have been developed to perform these corrections, which are essential for avoiding the overestimation of tracer incorporation and ensuring the accuracy of flux calculations. researchgate.netnih.gov

Mass Isotopologue Distribution (MID) Analysis

A mass isotopologue is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C, ²H). The Mass Isotopologue Distribution (MID) is the vector representing the relative abundance of all mass isotopologues of a given metabolite. nih.gov For example, after administering Bilirubin-d4, the goal is to determine the MID of bilirubin and its downstream metabolites, which reflects the proportion of molecules that have incorporated the d4-label versus those that remain unlabeled or have other isotopic compositions.

MID analysis is the process of interpreting these corrected distributions to understand metabolic pathways and fluxes. The corrected MID, free from the interference of natural abundance, provides the direct evidence needed for tracer dilution, incorporation, and metabolic flux analysis models. nih.gov

ConceptDescriptionPurpose in Bilirubin-d4 Studies
Natural Abundance The natural occurrence of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) in all molecules. bioconductor.orgThis background isotopic distribution must be accounted for to accurately measure the d4-label.
Correction Algorithm A computational method to subtract the signal contribution of naturally abundant isotopes from raw mass spectrometry data. chemrxiv.orgnih.govTo isolate the true signal from the Bilirubin-d4 tracer and prevent misinterpretation of data.
Mass Isotopologue Distribution (MID) The pattern of relative abundances of all isotopologues of a molecule. nih.govThe corrected MID of bilirubin and its glucuronides provides the primary data for calculating production, conjugation, and clearance rates.

Experimental Design Considerations for Tracer Studies

The successful application of Bilirubin-d4 as a tracer depends on a robust experimental design. A primary consideration is achieving a metabolic and isotopic steady state. researchgate.net This is often accomplished using a primed-continuous infusion of the tracer, where an initial bolus (prime) quickly raises the tracer concentration to the expected steady-state level, which is then maintained by a constant infusion. nih.gov

The selection of sampling time points is also critical. In studies of bilirubin kinetics, frequent plasma sampling is necessary to accurately capture the dynamic changes in tracer concentration and calculate parameters like hepatic clearance and production rates. nih.gov Furthermore, the analytical method, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), must have sufficient resolution and sensitivity to accurately identify and quantify the different isotopologues of bilirubin and its conjugated forms. nih.govrsc.org The experimental design must also account for the biological compartment being studied, as substrates like bilirubin can exist in multiple pools, such as the plasma and intrahepatic spaces, with distinct exchange rates between them. nih.gov

In Vitro Experimental Models (e.g., Cell Cultures, Enzyme Assays)

The use of in vitro models is fundamental to elucidating the specific molecular and cellular events related to bilirubin metabolism and its physiological effects. nih.gov Stable isotope tracing with Bilirubin-d4 enhances the precision of these models by allowing for the unambiguous differentiation of the administered tracer from endogenous bilirubin. This approach is critical for studying metabolic pathways, enzyme kinetics, and cellular transport mechanisms with high specificity.

Cell Culture Systems Cell cultures provide a controlled environment to investigate the cellular handling of bilirubin. nih.gov Various cell lines are employed depending on the research question, including hepatic cells to study conjugation and excretion, and neuronal cells to investigate neurotoxicity. nih.govnih.gov When Bilirubin-d4 is introduced into the culture medium, its journey can be meticulously tracked. ucla.edu For instance, researchers can monitor its uptake by hepatocytes, its subsequent conjugation with glucuronic acid, and its export from the cell. nih.gov The use of dialyzed fetal bovine serum in the culture medium is often preferred in stable isotope tracer experiments to avoid interference from small molecule metabolites present in non-dialyzed serum. nih.gov

Mass spectrometry analysis of cell lysates and the culture medium enables the quantification of Bilirubin-d4 and its labeled metabolites, providing clear insights into the rates of specific metabolic processes without confounding data from the cells' own unlabeled bilirubin production. digitellinc.comyoutube.com This technique has been used to demonstrate the antioxidant and cytoprotective properties of bilirubin in various cell types, such as alveolar epithelial cells under oxidative stress. mdpi.com

Enzyme Assays Enzyme assays are essential for characterizing the function and kinetics of specific proteins involved in the bilirubin metabolic pathway. nih.gov Key enzymes include heme oxygenase, which produces biliverdin (B22007) from heme, biliverdin reductase, which converts biliverdin to bilirubin, and UDP-glucuronosyltransferase 1A1 (UGT1A1), the enzyme responsible for conjugating bilirubin in the liver. nih.govmsdvetmanual.com

Using Bilirubin-d4 as a substrate in these assays allows for highly accurate measurement of enzyme activity. For example, in an assay with liver microsomes containing UGT1A1, the rate of formation of deuterated bilirubin-glucuronides can be precisely measured. This helps determine kinetic parameters like Vmax and Km, providing insights into how genetic variations or potential therapeutic agents might affect bilirubin conjugation. Similarly, assays using enzymes like bilirubin oxidase can determine the degradation rate of the labeled substrate, offering a clear view of catabolic pathways. nih.gov

Table 1: Application of Bilirubin-d4 in In Vitro Research Models

Model Type Specific Example Research Focus with Bilirubin-d4 Key Insights Gained
Cell Culture Primary Hepatocytes / HepG2 Cells Uptake, conjugation, and biliary excretion pathways. nih.govnih.gov Quantification of transport efficiency, conjugation rates, and the influence of genetic polymorphisms or drugs on these processes.
Cell Culture Neuronal Cell Lines (e.g., SH-SY5Y) Mechanisms of bilirubin-induced neurotoxicity. nih.gov Tracing the cellular entry and accumulation of bilirubin, and its impact on mitochondrial function and DNA synthesis. nih.gov
Cell Culture Alveolar Epithelial Cells Antioxidant and cytoprotective effects. mdpi.com Determining the role of bilirubin in protecting cells from oxidative stress by tracking its interaction with reactive oxygen species. mdpi.com
Enzyme Assay Liver Microsomes (source of UGT1A1) Kinetics of bilirubin conjugation. nih.gov Precise measurement of the formation rate of labeled bilirubin glucuronides to assess enzyme efficiency.
Enzyme Assay Recombinant Bilirubin Oxidase Catabolism of bilirubin. nih.gov Specific measurement of the degradation rate of Bilirubin-d4 to understand enzymatic breakdown pathways.
Enzyme Assay Recombinant Biliverdin Reductase Bilirubin synthesis. nih.gov Analysis of the conversion of biliverdin to Bilirubin-d4 to study the final step in its endogenous production.

In Vivo Animal Models for Systemic Metabolic Investigation

Animal models are indispensable for understanding the systemic metabolism, distribution, and excretion of bilirubin in a complex physiological system. nih.gov The introduction of Bilirubin-d4 as a tracer in these models allows researchers to follow its metabolic fate throughout the body, providing a dynamic and integrated view of its handling. nih.gov

Investigating Systemic Bilirubin Dynamics Upon administration, Bilirubin-d4 binds to albumin in the circulation and is transported to the liver. msdvetmanual.com Serial blood sampling can be used to determine the plasma clearance rate of the labeled bilirubin, offering a precise measure of hepatic uptake efficiency without interference from endogenous bilirubin production. msdvetmanual.com This is particularly valuable in studies of liver diseases or conditions with impaired bilirubin processing. msdvetmanual.com

The tracer can be followed from the blood into the liver, where it is conjugated, and then excreted into the bile. Analysis of bile samples allows for direct quantification of the biliary secretion rate of deuterated bilirubin-glucuronides. Furthermore, by analyzing urine and feces, researchers can track the downstream metabolites of Bilirubin-d4, such as labeled urobilinogens and stercobilinogens, providing a complete picture of its excretion pathways. msdvetmanual.commerckvetmanual.com

Utilizing Specific Animal Models Different animal models are used to investigate various aspects of bilirubin metabolism. The Gunn rat, which has a genetic deficiency in the UGT1A1 enzyme, is a classic model for studying unconjugated hyperbilirubinemia. nih.gov Introducing Bilirubin-d4 into Gunn rats can help quantify the efficiency of alternative clearance pathways. In contrast, in normal rats, the model can be used to study the effects of bilirubin on brain energy metabolism, especially when the blood-brain barrier is compromised. nih.gov Studies in animal models have also been crucial for understanding the role of bilirubin in protecting against cardiovascular and metabolic diseases through its antioxidant and anti-inflammatory properties. nih.gov Neonatal kittens have been used as an experimental model to study kernicterus in humans. merckvetmanual.com

By using Bilirubin-d4, the contribution of the administered dose to the total bilirubin pool in various tissues, such as the brain and liver, can be accurately determined, helping to elucidate mechanisms of toxicity and protection. nih.gov

Table 2: Investigating Systemic Metabolism with Bilirubin-d4 in In Vivo Models

Animal Model Metabolic Parameter Investigated Sample Type for Analysis Insights from Bilirubin-d4 Tracing
Wild-Type Rat/Mouse Plasma Clearance and Hepatic Uptake nih.gov Plasma Precise calculation of the half-life and clearance rate of exogenous bilirubin. msdvetmanual.com
Wild-Type Rat/Mouse Biliary Excretion and Enterohepatic Circulation nih.gov Bile, Feces Direct measurement of conjugated Bilirubin-d4 secretion; tracking of labeled urobilinoids. merckvetmanual.com
Gunn Rat (UGT1A1-deficient) Alternative Clearance Pathways nih.gov Plasma, Urine, Feces, Tissues Quantifying non-conjugative elimination routes and tissue accumulation of unconjugated Bilirubin-d4.
Transgenic Mice (e.g., BVRA knockout) Role of Specific Enzymes in Metabolism nih.gov Plasma, Liver Tissue Investigating the impact of enzyme deficiencies (e.g., biliverdin reductase) on bilirubin production and turnover by tracing the labeled pool. nih.gov
Models of Liver Injury Impact of Disease on Bilirubin Handling Plasma, Bile, Urine Assessing how conditions like cholestasis or hepatitis affect the uptake, conjugation, and excretion of a defined bilirubin load. nih.gov

Future Research Trajectories for Bilirubin D4 Applications

Development of Novel Analytical Standards and Reference Materials

The accurate quantification of bilirubin (B190676) and its metabolites in clinical and research settings is crucial for diagnosing and monitoring conditions such as jaundice, liver disease, and various hemolytic anemias. nih.govnist.gov While standard reference materials (SRMs) for unconjugated bilirubin, such as SRM 916b from the National Institute of Standards and Technology (NIST), are essential for calibrating and standardizing measurement procedures nist.govsigmaaldrich.com, the development of deuterated standards like Bilirubin-d4 represents the next frontier in analytical precision.

Bilirubin-d4 is an ideal internal standard for mass spectrometry (MS)-based methods, including liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the endogenous, unlabeled bilirubin, meaning it behaves similarly during sample extraction, ionization, and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and differential detection enable highly accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Future research will focus on:

Certification of Bilirubin-d4 as a Certified Reference Material (CRM): This involves rigorous characterization of its chemical purity, isotopic enrichment, and stability, similar to the process for NIST's SRM 916b. nist.gov Establishing a certified mass fraction value is critical for its use in assigning values to in-house controls and calibrators in clinical laboratories. sigmaaldrich.com

Creation of Multi-Level Calibrator Kits: Developing kits that include Bilirubin-d4 alongside unlabeled bilirubin standards at various concentrations would facilitate robust calibration verification for a wide range of clinical chemistry analyzers. verichemlabs.comlabmanager.com These kits would ideally be in a liquid-stable, protein-based matrix to mimic patient samples, requiring no reconstitution and ensuring ease of use. labmanager.com

Table 1: Comparison of Bilirubin Analytical Standards

Feature Unlabeled Bilirubin SRM (e.g., NIST 916b) Bilirubin-d4 (Major) Reference Material
Primary Use Calibration of analytical methods, value assignment to control materials. nist.govsigmaaldrich.com Internal standard for mass spectrometry-based assays.
Key Advantage Establishes traceability and accuracy for routine clinical tests. nist.gov Corrects for matrix effects and analytical variability, improving precision.
Methodology Primarily used in spectrophotometric and enzymatic assays. verichemlabs.com Specifically designed for Isotope Dilution Mass Spectrometry (IDMS).

| Future Goal | Continued production and availability. | Certification as a CRM for clinical and research IDMS applications. |

Exploration of Advanced Isotope Labeling Strategies (e.g., Positional Isomers)

Current Bilirubin-d4 (Major) preparations typically feature deuterium (B1214612) atoms distributed across various positions on the molecule. While effective as an internal standard, advanced synthetic strategies can yield positional isomers, where deuterium is placed at specific, predetermined sites on the bilirubin backbone. These site-specifically labeled isotopologues would be powerful tools for elucidating reaction mechanisms and metabolic pathways with unprecedented detail.

Research in this area will explore:

Site-Specific Deuteration: Developing novel synthetic routes to introduce deuterium at key locations, such as the vinyl groups, the propionic acid side chains, or the lactam rings. nih.gov This can be achieved through the modular synthesis of deuterated pyrrole (B145914) building blocks that are then assembled into the full tetrapyrrole structure. nih.gov

Synthesis of Labeled Isomers: Bilirubin exists as several structural isomers, including the IXα, IXδ, and IXβ isomers. nih.gov Phototherapy also produces the structural isomer lumirubin. nih.govwikipedia.org Creating deuterated versions of these specific isomers would allow researchers to track their distinct metabolic fates and rates of excretion. For instance, studying the clearance of d4-lumirubin could refine phototherapy protocols for neonatal jaundice. nih.gov

NMR Spectroscopy Applications: Isotopic labeling is indispensable for nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for determining molecular structure and dynamics. sigmaaldrich.comresearchgate.net Strategically placed deuterium in Bilirubin-d4 could simplify complex proton NMR spectra, aiding in the conformational analysis of how bilirubin interacts with proteins like albumin. nih.gov

Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. nih.govmdpi.combohrium.com Bilirubin-d4 is a key enabling tool for the metabolomics and fluxomics components of these integrated studies, allowing for the precise tracking of bilirubin metabolism.

Metabolomics: In untargeted and targeted metabolomics studies, Bilirubin-d4 serves as the gold-standard internal standard for quantifying endogenous bilirubin and its downstream products (e.g., urobilinogen (B88839), stercobilin) in complex biological matrices like plasma, bile, and feces. nih.govresearchgate.net This is critical in studies aiming to identify biomarkers for liver disease or to understand the gut microbiome's role in bilirubin metabolism. nih.gov A recent study used a multi-omics approach to link gut bacteria with bile acid metabolism in neonatal jaundice, a field where d4-bilirubin could provide more precise quantitative data. nih.gov

Fluxomics: Fluxomics measures the rates (fluxes) of metabolic pathways. nih.gov By administering a known amount of Bilirubin-d4, researchers can conduct metabolic flux analysis to determine the in vivo turnover rate of the entire bilirubin pool. This involves tracking the rate of disappearance of the labeled tracer and its appearance in downstream metabolites. Such studies are crucial for understanding how certain diseases or genetic conditions (e.g., Gilbert's syndrome) affect the dynamics of bilirubin production and clearance. nih.gov

Table 2: Applications of Bilirubin-d4 in Multi-Omics

Omics Field Application of Bilirubin-d4 Research Question Example
Metabolomics Internal standard for accurate quantification of bilirubin and its catabolites. nih.gov How do gut microbial compositions correlate with levels of bilirubin metabolites in neonatal jaundice? nih.gov
Fluxomics Stable isotope tracer to measure the rate of bilirubin production, conjugation, and excretion. nih.gov What is the metabolic flux through the bilirubin glucuronidation pathway in a mouse model of liver disease?

| Pharmacometabolomics | Tool to study how drug interventions alter bilirubin metabolic pathways. | Does a novel therapeutic agent alter the clearance rate of bilirubin in a model of drug-induced liver injury? |

Expansion of Mechanistic Studies in Non-Human Biological Systems

Animal models are invaluable for investigating the pathophysiology of diseases related to bilirubin metabolism and for testing therapeutic strategies. nih.gov The use of Bilirubin-d4 in these models provides a safe and powerful method for tracing the compound's journey through the body.

Future studies in non-human systems will likely involve:

Pharmacokinetic and Biodistribution Studies: Administering Bilirubin-d4 to animal models (e.g., rats, mice, pigs) to precisely map its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmsdvetmanual.com This is particularly relevant for studying conditions like kernicterus, where bilirubin crosses the blood-brain barrier, and neonatal kittens have been used as an experimental model. msdvetmanual.com

Investigating Bilirubin's Antioxidant Role: Bilirubin is a potent antioxidant. researchgate.netnih.gov By using Bilirubin-d4 in animal models of oxidative stress, such as diet-induced non-alcoholic fatty liver disease (NAFLD) or ischemia-reperfusion injury, researchers can quantify its uptake into specific tissues and correlate it with protective effects, like the reduction of harmful lipid species. mdpi.com

Host-Microbiome Interactions: The gut microbiome plays a key role in metabolizing conjugated bilirubin into urobilinoids. researchgate.netnih.gov Introducing Bilirubin-d4 into gnotobiotic (germ-free) or conventionally-raised animal models can help identify specific bacterial species and enzymes responsible for these transformations and how they are affected by diet or disease. nih.gov

Application in Chemical Synthesis of Related Bilin Compounds

Beyond its direct use in analytical and biological studies, Bilirubin-d4 can serve as a versatile, isotopically labeled starting material for the chemical synthesis of other important bilin compounds. While the de novo synthesis of bilirubin itself is a complex achievement nih.gov, using pre-formed, deuterated bilirubin as a precursor can streamline the creation of other labeled molecules in the heme catabolism pathway.

Potential synthetic applications include:

Synthesis of Deuterated Biliverdin (B22007): Bilirubin is produced from the reduction of biliverdin. This reaction is reversible, and Bilirubin-d4 could be oxidized to produce Biliverdin-d4. This labeled precursor is essential for studying the activity of biliverdin reductase, the enzyme that catalyzes this step.

Synthesis of Labeled Glucuronides: The liver conjugates bilirubin with glucuronic acid to make it water-soluble for excretion. nih.gov Chemical synthesis methods have been developed to create bilirubin glucuronides. nih.govresearchgate.net Using Bilirubin-d4 as the starting material would yield d4-Bilirubin monoglucuronide and d4-Bilirubin diglucuronide, which are critical standards for studying biliary excretion and cholestatic liver diseases.

Preparation of Labeled Urobilinoids: The final products of bilirubin metabolism in the gut are urobilinoids like urobilin (B239242) and stercobilin. researchgate.net While complex, synthetic pathways could be developed to convert Bilirubin-d4 into these downstream metabolites, providing essential analytical standards for gut microbiome research.

Q & A

Q. How is Bilirubin-d4 (Major) validated as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer: Validation requires assessing parameters such as linearity, precision, accuracy, and matrix effects. Deuterated isotopes like Bilirubin-d4 minimize ion suppression and co-elution issues in complex biological matrices. Protocols should include spiking known concentrations into control matrices, comparing recovery rates against unlabelled bilirubin, and ensuring isotopic purity via high-resolution mass spectrometry . Statistical validation (e.g., coefficient of variation <15%) aligns with guidelines for analytical reproducibility .

What criteria should guide the formulation of research questions for studies involving Bilirubin-d4?

Methodological Answer: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in bilirubin metabolism or detoxification mechanisms. For example: "How does Bilirubin-d4 improve the accuracy of neonatal hyperbilirubinemia monitoring compared to non-deuterated analogs?" Theoretical grounding in isotope dilution mass spectrometry principles ensures methodological rigor .

Q. How should researchers design experiments to optimize Bilirubin-d4 detection in heterogeneous biological samples?

Methodological Answer: Employ factorial design to test variables like extraction solvents (methanol vs. acetonitrile), pH adjustments, and column temperatures. Pilot studies using a 2^k design (k = number of variables) reduce confounding effects. Data should be analyzed via ANOVA to identify significant factors, ensuring reproducibility across replicates .

Advanced Research Questions

Q. How can researchers address discrepancies in Bilirubin-d4 recovery rates across different biological matrices (e.g., plasma vs. cerebrospinal fluid)?

Methodological Answer: Perform matrix effect studies using post-column infusion to quantify ion suppression. Normalize recovery rates via standard addition curves and validate with Bland-Altman plots to assess bias. Contradictions may arise from lipid content or protein binding; mitigate these by optimizing solid-phase extraction protocols or using surrogate matrices .

Q. What strategies resolve conflicting data when Bilirubin-d4 stability varies under different storage conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., 4°C vs. -80°C) with time-point analyses. Use Arrhenius kinetics to predict degradation rates and identify critical storage thresholds. Conflicting results require re-evaluating container materials (e.g., glass vs. polypropylene) or antioxidant additives. Statistical tools like Kaplan-Meier survival analysis can model stability timelines .

Q. How should theoretical frameworks be integrated into studies exploring Bilirubin-d4’s role in oxidative stress pathways?

Methodological Answer: Link hypotheses to established theories, such as the antioxidant capacity of bilirubin via heme oxygenase-1 upregulation. Experimental design might involve siRNA knockdown models to test Bilirubin-d4’s isotopic tracing efficacy in ROS scavenging assays. Theoretical alignment ensures mechanistic depth and avoids data misinterpretation .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing Bilirubin-d4 pharmacokinetic data?

Methodological Answer: Non-compartmental analysis (NCA) calculates AUC and half-life, while compartmental models (e.g., two-phase decay) assess tissue distribution. Use bootstrap resampling to handle small sample sizes and Mann-Whitney U tests for non-normal distributions. Report confidence intervals to enhance reproducibility .

Q. How can researchers ensure methodological transparency in publishing Bilirubin-d4 studies?

Methodological Answer: Adhere to CONsolidated Standards Of Reporting Trials (CONSORT) guidelines for experimental details. Provide raw data in supplementary files, including mass spectra and chromatograms. Reference prior validation studies and disclose instrument parameters (e.g., collision energy, dwell time) to enable replication .

Tables for Key Experimental Parameters

Parameter Optimal Range for Bilirubin-d4 Methodological Reference
Column Temperature40–45°C
Extraction Solvent80% Methanol/20% Acetonitrile
LC Flow Rate0.3 mL/min
Stability (Long-Term)-80°C (≤6 months)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.